molecular formula C7H13NO4S B1620003 N-Acetylmethionine sulfoxide CAS No. 3054-51-1

N-Acetylmethionine sulfoxide

Cat. No.: B1620003
CAS No.: 3054-51-1
M. Wt: 207.25 g/mol
InChI Key: NPIMMZJBURSMON-UHFFFAOYSA-N
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Description

N-Acetylmethionine sulfoxide is an organic compound belonging to the class of N-acyl-L-alpha-amino acids. It is derived from methionine, an essential amino acid, through the oxidation of its sulfur atom. This compound is significant in various biological processes and has been studied for its role in oxidative stress and cellular repair mechanisms.

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Acetylmethionine sulfoxide can be synthesized through the oxidation of N-acetylmethionine. Common oxidizing agents used in this process include hydrogen peroxide, sodium hypochlorite, and periodic acid. The reaction typically occurs under mild conditions to prevent overoxidation to sulfone. For instance, the oxidation with hydrogen peroxide can be catalyzed by tantalum carbide, providing high yields of the sulfoxide .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of environmentally friendly oxidizing agents and catalysts to ensure high efficiency and selectivity. Methods such as the use of recyclable ion-supported hypervalent iodine reagents have been developed to facilitate the oxidation process while tolerating various functional groups .

Chemical Reactions Analysis

Types of Reactions: N-Acetylmethionine sulfoxide undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, sodium hypochlorite, periodic acid.

    Reduction: Dithiothreitol, thioredoxin.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed:

    Oxidation: N-Acetylmethionine sulfone.

    Reduction: N-Acetylmethionine.

    Substitution: Various this compound derivatives.

Scientific Research Applications

N-Acetylmethionine sulfoxide has diverse applications in scientific research:

Mechanism of Action

The primary mechanism of action of N-acetylmethionine sulfoxide involves its role in oxidative stress response. When methionine residues in proteins are oxidized to methionine sulfoxide, they can be repaired by methionine sulfoxide reductases. These enzymes reduce methionine sulfoxide back to methionine, thereby maintaining protein function and protecting cells from oxidative damage . Thioredoxin often serves as a cofactor in this reduction process .

Comparison with Similar Compounds

    Methionine sulfoxide: Similar in structure but lacks the acetyl group.

    N-Acetylmethionine: The reduced form of N-acetylmethionine sulfoxide.

    Methionine sulfone: The fully oxidized form of methionine.

Uniqueness: this compound is unique due to its specific role in the reversible oxidation-reduction cycle involving methionine residues. This reversible oxidation is crucial for cellular protection against oxidative stress, distinguishing it from other sulfur-containing compounds that may not participate in such reversible processes .

Properties

IUPAC Name

2-acetamido-4-methylsulfinylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO4S/c1-5(9)8-6(7(10)11)3-4-13(2)12/h6H,3-4H2,1-2H3,(H,8,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPIMMZJBURSMON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CCS(=O)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70952840
Record name 2-[(1-Hydroxyethylidene)amino]-4-(methanesulfinyl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70952840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3054-51-1
Record name N-Acetylmethionine sulfoxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003054511
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-[(1-Hydroxyethylidene)amino]-4-(methanesulfinyl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70952840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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